molecular formula C₁₉H₁₅NO₈ B1663442 (2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate CAS No. 858128-57-1

(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate

Cat. No. B1663442
M. Wt: 385.3 g/mol
InChI Key: ZOMXGWWLJXRQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction . The structures of intermediates and final molecules were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .


Molecular Structure Analysis

These molecules were designed as analogues of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides with an additional benzene ring attached to the side methyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .

Scientific Research Applications

Chromophore Derivatives in Polymer Synthesis

A study by Yigit et al. (2015) explored novel derivatives of 2,5-dithienylpyrrole (SNS), including those with coumarin chromophores, for applications in electrochemical and optoelectronic properties of polymers. This research highlights the potential of such derivatives in developing conducting polymers with diverse electronic and optical behaviors (Yigit et al., 2015).

Antineoplastic Screening of Chromene Derivatives

Lácová et al. (2018) developed a novel methodology to synthesize 3-aryl-5-(2-hydroxybenzoyl)pyridin-2(1H)-ones, a compound structurally related to chromene derivatives. This compound was evaluated for its anticancer activity, showing selective inhibition of tumor cell growth in certain lines (Lácová et al., 2018).

Synthesis of Oxadiazole and Chromenone Derivatives

Rao et al. (2014) investigated the synthesis of chromen-3-yl and oxadiazole derivatives, showcasing the versatility of chromene-based compounds in chemical syntheses and potential applications in medicinal chemistry (Rao et al., 2014).

Development of Heterocyclic Systems

Ibrahim et al. (2022) utilized a chromen-6-yl compound as a synthetic intermediate for constructing various heterocyclic systems. This study demonstrates the role of chromene derivatives in the synthesis of complex molecular structures with potential antimicrobial and anticancer activities (Ibrahim et al., 2022).

Polymorphism Studies in Chromenone Derivatives

Shishkina et al. (2019) conducted a detailed study on the polymorphic structures of chromen-2-one derivatives, highlighting the importance of such compounds in the development of new pharmaceuticals with potential anticancer properties (Shishkina et al., 2019).

Fluorescent Labeling in Biopolymers

Crovetto et al. (2008) synthesized a derivative similar to the queried compound for labeling amine residues in biopolymers. This research underscores the application of chromene derivatives in biochemistry for studying nucleic acids and proteins (Crovetto et al., 2008).

Ionic Liquid-Catalyzed Synthesis

Ghashang et al. (2016) described an eco-friendly synthesis method for thiazolidin-4-one derivatives using chromen-4-yl compounds, demonstrating the environmental benefits of these methods in chemical syntheses (Ghashang et al., 2016).

Safety And Hazards

This product is not for human or veterinary use .

Future Directions

The promising in vivo activity profile and drug-like properties of this compound make it an interesting candidate for further preclinical development .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO8/c21-13-4-5-14(22)20(13)28-16(24)2-1-8-25-19-17-12(7-9-26-17)10-11-3-6-15(23)27-18(11)19/h3,6-7,9-10H,1-2,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMXGWWLJXRQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Succinimidyl-[4-(psoralen-8-yloxy)]butyrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate
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(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate
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(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate
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(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate
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(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate
Reactant of Route 6
(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate

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